molecular formula C15H18N6O3S B2780958 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide CAS No. 1105248-81-4

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide

货号: B2780958
CAS 编号: 1105248-81-4
分子量: 362.41
InChI 键: GYCMNLFLJLRSEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold fused with a pyrazine carboxamide moiety. The structure includes a 2-methoxyethylamino side chain, which likely enhances solubility and bioavailability. Its synthesis may involve hydrazine-mediated cyclization or amine-acid coupling reactions, as observed in related compounds .

属性

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-24-5-4-18-13(22)7-21-14(10-8-25-9-12(10)20-21)19-15(23)11-6-16-2-3-17-11/h2-3,6H,4-5,7-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCMNLFLJLRSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a synthetic compound that has been the subject of various studies due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

The molecular formula of the compound is C15H18N6O3SC_{15}H_{18}N_6O_3S, with a molecular weight of 362.4 g/mol. Its structure includes functional groups such as an amide and a pyrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H18N6O3SC_{15}H_{18}N_6O_3S
Molecular Weight362.4 g/mol
CAS Number1105248-81-4

Antioxidant Activity

Recent studies have shown that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. For instance, a study assessed their effectiveness against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators to evaluate the protective effects of these compounds. The results indicated that compounds similar to N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) demonstrated a marked reduction in erythrocyte malformations compared to control groups exposed to toxins alone .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. The mechanism involves the modulation of signaling pathways such as NF-kB, which plays a crucial role in inflammatory responses .

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has been highlighted in several studies. For example, one study evaluated the inhibitory effects of these compounds on tumor cell growth in human breast cancer (MCF-7) and leukemia (K562) cell lines. The results demonstrated that certain derivatives effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. Notably, the compound exhibited lower toxicity towards normal cells while maintaining efficacy against cancerous cells .

Case Studies

  • Antioxidant Study on Clarias gariepinus
    • Objective : To assess the antioxidant effects against 4-nonylphenol toxicity.
    • Findings : Compounds significantly reduced altered erythrocytes from 40% (control) to less than 5% when treated with thieno[3,4-c]pyrazole derivatives.
    • : These compounds can serve as potential antioxidants in aquaculture settings.
  • Anti-inflammatory Mechanism Investigation
    • Objective : To investigate the anti-inflammatory effects on LPS-induced macrophages.
    • Findings : The compound reduced TNF-alpha and IL-6 levels significantly.
    • : Suggests potential therapeutic applications in inflammatory diseases.
  • Anticancer Efficacy Against MCF-7 Cells
    • Objective : To evaluate cytotoxicity against breast cancer cells.
    • Findings : IC50 values indicated potent inhibition at micromolar concentrations with minimal effects on normal fibroblasts.
    • : Highlights the selective toxicity towards cancer cells.

科学研究应用

Pharmacological Applications

The compound has been investigated for various biological activities, making it a candidate for multiple therapeutic applications:

  • Antioxidant Activity
    • Research indicates that thieno[3,4-c]pyrazole derivatives can protect against oxidative stress. A study on fish models demonstrated that these compounds significantly reduced oxidative damage in erythrocytes exposed to toxins like 4-nonylphenol.
  • Anti-inflammatory Effects
    • Certain derivatives of this compound exhibit selective inhibition of phosphodiesterase enzymes (e.g., PDE7), which are implicated in inflammatory diseases. This inhibition can lead to reduced inflammatory responses in various biological systems.
  • Anticancer Potential
    • Thieno[3,4-c]pyrazole compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. Studies have highlighted their potential as inhibitors of Aurora kinase, an enzyme critical for cell division.

Erythrocyte Protection Study

A study conducted on Clarias gariepinus (African catfish) found that treatment with thieno[3,4-c]pyrazole derivatives significantly reduced the percentage of altered erythrocytes from 40.3% (in control with 4-nonylphenol) to as low as 3.7% when treated with specific thieno[3,4-c]pyrazole compounds. This suggests strong antioxidant properties beneficial in aquaculture and environmental toxicology.

TreatmentAltered Erythrocytes (%)
Control40.3 ± 4.87
4-Nonylphenol12 ± 1.03
Compound A0.6 ± 0.16
Compound B28.3 ± 2.04
Compound C3.7 ± 0.37

Inhibition of Aurora Kinase

Another study highlighted the potential of thieno[3,4-c]pyrazole derivatives as potent inhibitors of Aurora kinase, demonstrating significant cytotoxic effects on cancer cell lines and indicating their potential use in oncology.

相似化合物的比较

Table 1: Key Structural and Hypothesized Functional Differences

Compound Class Core Structure Key Functional Groups Hypothesized Target Potential Advantages
Target Compound Thieno[3,4-c]pyrazol Pyrazine carboxamide, 2-methoxyethyl APN/Kinases Enhanced solubility, stability
Pyrazoline Derivatives (2b–2o) Dihydro-1H-pyrazole Hydrazinyl, methoxyphenyl APN High potency (nM IC50)
Thiazole Peptidomimetics Thiazole Difluorocyclohexyl, trimethoxyphenyl Proteases Peptide mimicry
Thieno Triazolo Diazepine Fused triazolo-diazepine Chlorophenyl, methylthiazol Kinases Broad-spectrum inhibition

Research Implications and Limitations

The target compound’s unique architecture positions it as a promising candidate for oncology therapeutics. However, direct comparative data on efficacy and toxicity are lacking. and suggest that pyrazoline and thieno-triazolo systems exhibit strong target engagement, but the trade-offs between structural complexity and drug-likeness require further study .

常见问题

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,4-c]pyrazole core. Key steps include:

  • Amide coupling : Reaction of the pyrazine-2-carboxamide group with the thieno-pyrazole intermediate under controlled pH (6–7) to minimize hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product, with HPLC used to confirm purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of the 2-methoxyethylamino group (δ 3.2–3.5 ppm for methoxy protons) and pyrazine carboxamide (δ 8.5–8.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+^+ at m/z 456.1542) confirms molecular formula .
  • X-ray crystallography : Resolves stereoelectronic effects in the thieno-pyrazole core, critical for understanding bioactivity .

Q. How does the thieno[3,4-c]pyrazole moiety influence the compound’s physicochemical properties?

The bicyclic thieno-pyrazole system enhances planarity and π-stacking potential, increasing binding affinity to hydrophobic enzyme pockets. Computed logP values (~2.8) suggest moderate lipophilicity, suitable for cellular uptake .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay conditions?

  • Dose-response normalization : Compare IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to account for pH-dependent solubility .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects vs. off-target interactions .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity against kinases or GPCRs .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). The pyrazine carboxamide group often forms hydrogen bonds with Lys721 and Asp831 .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in the thieno-pyrazole region .
  • Quantum mechanics/molecular mechanics (QM/MM) : Evaluate charge distribution in the 2-methoxyethylamino group to optimize electrostatic interactions .

Q. What experimental designs are optimal for studying the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human or rat) and monitor depletion via LC-MS/MS. CYP3A4 is often implicated in oxidation of the methoxyethyl group .
  • Reactive metabolite screening : Glutathione trapping assays identify electrophilic intermediates formed during metabolic activation .
  • Isotope labeling : Use 14^{14}C-labeled compound to track metabolic pathways in vivo .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic yields across laboratories?

  • Standardized protocols : Document exact equivalents of reagents (e.g., 1.2 eq EDC/HOBt for amide coupling) and degassing procedures for oxygen-sensitive steps .
  • Byproduct analysis : Use LC-MS to identify dimers or hydrolysis products; adjust reaction stoichiometry or temperature accordingly .

Q. What approaches validate the compound’s selectivity in kinase inhibition assays?

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to test against 400+ kinases. A selectivity score (SS) <0.01 indicates high specificity .
  • Crystallographic validation : Co-crystallize the compound with off-target kinases (e.g., ABL1) to identify structural determinants of selectivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。